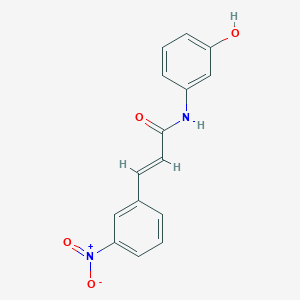

N-(3-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(3-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c18-14-6-2-4-12(10-14)16-15(19)8-7-11-3-1-5-13(9-11)17(20)21/h1-10,18H,(H,16,19)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJURUQANSUIPS-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features both hydroxyl (-OH) and nitro (-NO₂) functional groups attached to phenyl rings. This unique arrangement contributes to its reactivity and interaction with biological systems. The molecular formula is CHNO, with a molar mass of approximately 284.26 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.

- Receptor Interaction : It has been suggested that the compound interacts with specific receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : The presence of the hydroxyl group may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. For instance, in vitro assays revealed that it can induce apoptosis in breast cancer cell lines (MDA-MB-231), with IC values indicating potent activity compared to standard chemotherapeutics.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 1.27 ± 0.18 | Apoptosis induction through p53 activation |

| CA-4 (Reference Drug) | MDA-MB-231 | 0.54 ± 0.04 | Microtubule disruption |

Antibacterial and Antifungal Activity

Moreover, this compound has shown promising antibacterial and antifungal properties. Preliminary tests against various bacterial strains indicated moderate to good antimicrobial activity, with minimum inhibitory concentration (MIC) values supporting its potential as an antimicrobial agent.

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

Case Studies

- Cytotoxicity Study : A study published in MDPI evaluated the cytotoxic effects of this compound against the MDA-MB-231 breast cancer cell line, revealing its ability to induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of pro-apoptotic proteins like Bax while downregulating Bcl-2 levels .

- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of various acrylamide derivatives, including this compound, demonstrating that compounds with hydroxyl substituents exhibited enhanced inhibitory effects against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Key Structural Analogues

Anti-Inflammatory Activity

Hydroxyl and methoxy groups at the β-phenyl position correlate with enhanced anti-inflammatory effects by modulating NF-κB or Nrf2 pathways:

- (E)-3-(3-Hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide (1h): IC50 = 17.00 ± 1.11 μM (NO inhibition in macrophages) .

- Compound 4 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) : IC50 = 16.50 μM .

- Nitro-substituted analogs : Generally exhibit weaker anti-inflammatory activity due to reduced electron density .

Antioxidant and Neuroprotective Effects

The 3-hydroxyphenyl group enhances radical-scavenging activity:

Anticancer Potential

Nitro groups may confer cytotoxicity through DNA intercalation or redox cycling:

- (2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide: Inhibits PRMT6 (epigenetic regulator) with IC50 < 1 μM .

- Monocinnamoyl-fatty acyl amide conjugates: Exhibit melanoma-selective cytotoxicity .

Physicochemical and Pharmacokinetic Profiles

Drug-Likeness Parameters

Based on Lipinski’s rule of five:

Solubility and Stability

- Hydroxyl group : Improves aqueous solubility but increases susceptibility to oxidation.

- Nitro group : Reduces solubility in polar solvents; enhances stability under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.